2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)BUTANAMIDE
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Overview
Description
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)BUTANAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, nitrophenyl, and triazoloquinazoline, contributes to its unique chemical properties and reactivity.
Scientific Research Applications
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-HIV and antibacterial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-c]quinazolin-5-ones, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the 1,2,4-triazolo[1,5-c]quinazolin-5-one moiety in its structure suggests that it may interact with its targets through hydrogen bonding and dipole interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby exerting its biological effects.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Result of Action
Based on the pharmacological activities associated with similar compounds, it may induce changes in cell proliferation, inflammation, oxidative stress, and enzymatic activity . These changes could potentially result in the observed anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects.
Preparation Methods
The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)BUTANAMIDE involves several steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, typically using a mixture of concentrated nitric and sulfuric acids.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Coupling: The final step involves coupling the triazoloquinazoline derivative with N-(3-methoxyphenyl)butanamide under appropriate conditions to form the target compound.
Chemical Reactions Analysis
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)BUTANAMIDE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, using nucleophiles like thiols or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Comparison with Similar Compounds
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)BUTANAMIDE can be compared with other similar compounds:
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound also exhibits anti-HIV and antibacterial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their CDK2 inhibitory activity and potential as anticancer agents.
Properties
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O6S/c1-5-24(27(35)29-17-7-6-8-19(13-17)38-2)41-28-30-21-15-23(40-4)22(39-3)14-20(21)26-31-25(32-33(26)28)16-9-11-18(12-10-16)34(36)37/h6-15,24H,5H2,1-4H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHGEXUUUULZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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